molecular formula C21H30N4OS B3572883 4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}-N-phenylpiperazine-1-carbothioamide

4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}-N-phenylpiperazine-1-carbothioamide

Cat. No.: B3572883
M. Wt: 386.6 g/mol
InChI Key: WDHZHGAYFKXLSW-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a phenylcarbothioamide group and a 5,5-dimethyl-3-oxocyclohexenylaminoethyl side chain. Structural validation of such compounds typically employs single-crystal X-ray diffraction (SC-XRD) and NMR spectroscopy, as demonstrated in analogous systems .

Properties

IUPAC Name

4-[2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]ethyl]-N-phenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4OS/c1-21(2)15-18(14-19(26)16-21)22-8-9-24-10-12-25(13-11-24)20(27)23-17-6-4-3-5-7-17/h3-7,14,22H,8-13,15-16H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHZHGAYFKXLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NCCN2CCN(CC2)C(=S)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}-N-phenylpiperazine-1-carbothioamide typically involves multiple steps. One common method includes the reaction of 5,5-dimethyl-3-oxocyclohex-1-en-1-ylamine with 2-bromoethylamine hydrobromide to form an intermediate. This intermediate is then reacted with N-phenylpiperazine-1-carbothioamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}-N-phenylpiperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an alcohol, while reduction may produce an amine or a hydrocarbon.

Scientific Research Applications

4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}-N-phenylpiperazine-1-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}-N-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

Piperazine-Carbothioamide Derivatives
Compound Name Substituents Molecular Formula Key Structural Features Synthesis Yield Reference
Target Compound Cyclohexenone-aminoethyl, phenylcarbothioamide C₂₀H₂₇N₃O₂S Rigid cyclohexenone, carbothioamide Not reported
N-(3,5-Dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide 2-hydroxyethyl, 3,5-dimethylphenyl C₁₅H₂₂N₃OS Hydrophilic hydroxyethyl, electron-donating methyl groups Not reported
4-(3,4-Dimethoxybenzyl)-3-(2-hydroxyethyl)-N-phenylpiperazine-1-carbothioamide 3,4-dimethoxybenzyl, hydroxyethyl C₂₂H₂₉N₃O₃S Methoxy groups (electron-donating), hydroxyethyl Not reported
N-[3-(Difluoromethylsulfonyl)phenyl]-4-phenylpiperazine-1-carbothioamide Difluoromethylsulfonylphenyl C₁₈H₁₈F₂N₃O₂S₂ Strong electron-withdrawing sulfonyl group Not reported

Key Observations :

  • Electron-withdrawing groups (e.g., sulfonyl in ) contrast with the cyclohexenone’s ketone, which may modulate receptor binding or metabolic stability.

Spectroscopic and Electronic Properties

NMR Chemical Shifts (Selected Examples)
Compound Substituent $ ^1H $-NMR (δ, ppm) $ ^{13}C $-NMR (δ, ppm) Reference
Compound 54 2-Fluoro-benzooxazinone 6.04 (d, $ J = 51.8 \, \text{Hz} $, CHF) 101.13 (d, $ J = 234.4 \, \text{Hz} $, CHF)
Compound 55 2,2-Difluoro-benzooxazinone 112.69 (t, $ J = 261.9 \, \text{Hz} $, CF₂)
Target Compound Cyclohexenone Expected δ ~2.5–3.5 (cyclohexenone CH₂) ~200 ppm (C=O)

Key Insights :

  • Fluorinated analogues exhibit distinct $ ^1H $- and $ ^{13}C $-NMR signals due to coupling with fluorine. The target’s cyclohexenone C=O would resonate near 200 ppm, similar to ketones in .
  • Methoxy groups (e.g., in ) show characteristic $ ^1H $-NMR peaks at δ ~3.8–4.0.

Structure-Activity Relationship (SAR) Trends

  • Electron Effects : Electron-withdrawing groups (e.g., sulfonyl in ) may enhance metabolic stability but reduce binding affinity compared to the target’s ketone.
  • Aromatic Substitution : N-Phenyl groups (common in ) are critical for π-π stacking in receptor interactions. The target’s phenylcarbothioamide could mimic this behavior.

Biological Activity

The compound 4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}-N-phenylpiperazine-1-carbothioamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H26N2OSC_{18}H_{26}N_{2}OS, characterized by a piperazine ring, a carbothioamide functional group, and a cyclohexene moiety. The structural features contribute to its diverse biological activities.

Structural Features

FeatureDescription
Piperazine Ring Provides basic nitrogen atoms for interaction with biological targets.
Cyclohexene Moiety May influence lipophilicity and receptor binding.
Carbothioamide Group Potentially enhances enzyme inhibition properties.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of piperazine have shown effectiveness against various bacterial strains, including Salmonella typhi and Staphylococcus aureus .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Studies have demonstrated that piperazine derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .

Anticancer Activity

Preliminary studies on similar compounds have indicated potential anticancer properties. For example, compounds with piperazine and cyclohexene structures have been explored for their ability to inhibit tumor growth in xenograft models . These findings suggest that this compound may also possess similar activities.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies on related compounds indicate that the presence of a cyclohexene moiety can enhance bioavailability and metabolic stability . Toxicological assessments are crucial to ensure safety; however, specific data on this compound remains limited.

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

  • Antibacterial Activity : A series of piperidine derivatives were synthesized and evaluated for antibacterial efficacy against common pathogens. The most active compounds displayed IC50 values in the low micromolar range .
  • Enzyme Inhibition Studies : In silico docking studies suggested strong binding interactions between piperazine derivatives and AChE, indicating potential for treating neurodegenerative diseases .
  • Anticancer Research : A study on N-(aryl)pyrimidinyl ureas demonstrated significant antitumor activity in vitro and in vivo, paving the way for further exploration of similar scaffolds in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}-N-phenylpiperazine-1-carbothioamide
Reactant of Route 2
Reactant of Route 2
4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}-N-phenylpiperazine-1-carbothioamide

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